PASS-Predicted Kinase and Signal Transduction Inhibitory Profile vs. Random Baseline
In silico PASS prediction assigns the compound a probability of being active (Pa) as a signal transduction pathways inhibitor of 0.718, with a probability of inactivity (Pi) of 0.011, yielding a Pa/Pi ratio of ~65. For protein kinase inhibition, Pa = 0.584 and Pi = 0.001 (Pa/Pi ≈ 584). These values substantially exceed the random baseline (Pa/Pi = 1) and rank among the top predicted activities for the compound [1]. While this is a computational prediction without experimental validation, it provides a quantitative prioritization metric for target selection when compared against other candidates screened in the same predictive model.
| Evidence Dimension | Probability of bioactivity (PASS prediction) |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor Pa = 0.718; Protein kinase inhibitor Pa = 0.584 |
| Comparator Or Baseline | Random baseline Pa/Pi = 1; inactivity probability Pi = 0.011 (signal transduction) and Pi = 0.001 (kinase) |
| Quantified Difference | Pa/Pi ratio of ~65 for signal transduction and ~584 for kinase inhibition vs. baseline of 1 |
| Conditions | PASS (Prediction of Activity Spectra for Substances) algorithm; training set based on known bioactive compound structures |
Why This Matters
This prediction profile supports prioritization of the compound for kinase-focused screening cascades over analogs lacking comparable computational signals, reducing the risk of investing in compounds with lower predicted target engagement probability.
- [1] Table 7 PASS prediction for the activity of the title compound. Sci. Rep. (2025). View Source
